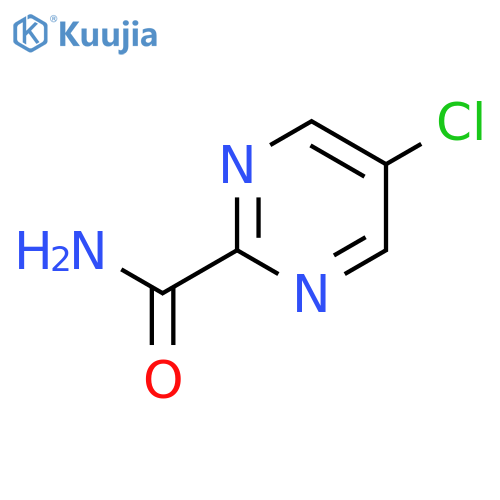

Cas no 38275-59-1 (5-Chloropyrimidine-2-carboxamide)

5-Chloropyrimidine-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 5-Chloropyrimidine-2-carboxamide

- 5-chloro-pyrimidine-2-carboxylic acid amide

- 5-Chlor-pyrimidin-2-carbonsaeure-amid

- AC1OG2W3

- AK146534

- SureCN3172153

- SB56113

- AKOS000320043

- IFLAB-BB F2124-0049

- SCHEMBL3172153

- 38275-59-1

-

- インチ: InChI=1S/C5H4ClN3O/c6-3-1-8-5(4(7)10)9-2-3/h1-2H,(H2,7,10)

- InChIKey: QOKGSDHPGYZYCL-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=NC(=N1)C(=O)N)Cl

計算された属性

- せいみつぶんしりょう: 157.0042895g/mol

- どういたいしつりょう: 157.0042895g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 133

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 68.9Ų

5-Chloropyrimidine-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646060-25g |

5-Chloropyrimidine-2-carboxamide |

38275-59-1 | 98% | 25g |

¥34006.00 | 2024-05-16 | |

| Chemenu | CM165292-1g |

5-chloropyrimidine-2-carboxamide |

38275-59-1 | 95% | 1g |

$536 | 2024-07-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646060-1g |

5-Chloropyrimidine-2-carboxamide |

38275-59-1 | 98% | 1g |

¥6178.00 | 2024-05-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646060-5g |

5-Chloropyrimidine-2-carboxamide |

38275-59-1 | 98% | 5g |

¥15855.00 | 2024-05-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646060-10g |

5-Chloropyrimidine-2-carboxamide |

38275-59-1 | 98% | 10g |

¥17446.00 | 2024-05-16 | |

| Chemenu | CM165292-1g |

5-chloropyrimidine-2-carboxamide |

38275-59-1 | 95% | 1g |

$549 | 2021-08-05 |

5-Chloropyrimidine-2-carboxamide 関連文献

-

1. Book reviews

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

5-Chloropyrimidine-2-carboxamideに関する追加情報

5-Chloropyrimidine-2-carboxamide: A Comprehensive Overview

The compound with CAS No 38275-59-1, commonly referred to as 5-Chloropyrimidine-2-carboxamide, is a significant molecule in the field of organic chemistry. This compound belongs to the class of pyrimidine derivatives, which are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of 5-Chloropyrimidine-2-carboxamide consists of a pyrimidine ring substituted with a chlorine atom at the 5-position and a carboxamide group at the 2-position. This unique substitution pattern imparts distinctive chemical and biological properties to the molecule.

Recent studies have highlighted the potential of 5-Chloropyrimidine-2-carboxamide as a precursor for synthesizing bioactive compounds. For instance, researchers have explored its role in the development of novel antifungal agents. The chlorine substituent at the 5-position is known to enhance the molecule's stability and reactivity, making it an ideal starting material for various organic transformations. Moreover, the carboxamide group at the 2-position facilitates further functionalization, enabling the creation of derivatives with tailored biological activities.

In terms of synthesis, 5-Chloropyrimidine-2-carboxamide can be prepared through a variety of methods. One common approach involves the nucleophilic substitution of a suitable chlorinated pyrimidine derivative with an amine-containing compound. This reaction typically occurs under mild conditions, ensuring high yields and excellent purity. Recent advancements in catalytic chemistry have also led to more efficient and environmentally friendly synthesis routes for this compound.

The application of 5-Chloropyrimidine-2-carboxamide extends beyond its role as an intermediate in drug discovery. It has been utilized in the development of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms in the pyrimidine ring and the carboxamide group provide multiple coordination sites, making this compound highly versatile for such applications. Additionally, its thermal stability and ability to form hydrogen bonds contribute to its suitability in these contexts.

From a pharmacological perspective, 5-Chloropyrimidine-2-carboxamide has shown promise as a lead compound for anti-inflammatory and anticancer drug development. Studies have demonstrated that certain derivatives of this molecule exhibit potent inhibitory activity against key enzymes involved in inflammation and cancer progression. The chlorine substituent plays a crucial role in modulating these biological activities by influencing the molecule's electronic properties and bioavailability.

Recent research has also focused on understanding the environmental fate and toxicity of 5-Chloropyrimidine-2-carboxamide. Given its potential use in agrochemicals and pharmaceuticals, assessing its impact on ecosystems is critical. Preliminary findings suggest that this compound undergoes rapid degradation under environmental conditions, reducing its persistence in natural systems. However, further studies are required to fully characterize its ecological effects.

In conclusion, 5-Chloropyrimidine-2-carboxamide is a versatile and intriguing molecule with a wide range of applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool for future research and development efforts.

38275-59-1 (5-Chloropyrimidine-2-carboxamide) 関連製品

- 2228429-79-4(3-amino-1-1-(2-methylpropyl)-1H-pyrazol-4-ylpropan-1-one)

- 468718-55-0(3-Bromo-N-ethylpyridin-2-amine)

- 898446-59-8(N'-2-(4-fluorophenyl)ethyl-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide)

- 1526-29-0(Cyclobutanecarboxylic acid, 2-chloro-2,3,3-trifluoro-, methyl ester)

- 923-42-2(1,2,4-Butanetricarboxylic acid)

- 2168043-72-7(2-bromopropyl 2,2-difluoroacetate)

- 872193-77-6([(4-Chlorophenyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate)

- 1545131-81-4(3-(aminomethyl)-3-(3-chloro-2-fluorophenyl)cyclobutan-1-ol)

- 850917-44-1(N-(2-{2-(4-chlorophenyl)-1H-indol-3-ylsulfanyl}ethyl)-2-(thiophen-2-yl)acetamide)

- 221289-31-2(Lethedioside A)